

Navigating Caspase Activity: A Comparative Guide to Z-DEVD-R110 Specificity

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Compound of Interest

Compound Name: Z-DEVD-R110

Cat. No.: B6303092

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For researchers, scientists, and drug development professionals, understanding the precise activity of key apoptosis markers is paramount. This guide provides a detailed comparison of the fluorogenic substrate **Z-DEVD-R110**, focusing on its cross-reactivity with various caspases. By presenting supporting experimental data and detailed protocols, this document serves as a critical resource for designing and interpreting apoptosis assays.

The **Z-DEVD-R110** substrate is a widely utilized tool for detecting the activity of executioner caspases, primarily caspase-3 and caspase-7. Its mechanism relies on the enzymatic cleavage of the DEVD (Asp-Glu-Val-Asp) peptide sequence, which liberates the highly fluorescent rhodamine 110 (R110) molecule. While the DEVD motif is the preferred recognition site for caspase-3 and -7, the potential for cross-reactivity with other caspases exists, which can impact the interpretation of experimental results. This guide explores the specificity of **Z-DEVD-R110** and provides the necessary context for its effective use in research.

Cross-Reactivity Profile of DEVD-Based Substrates

The selectivity of a caspase substrate is crucial for accurately attributing enzymatic activity to a specific caspase. While **Z-DEVD-R110** is predominantly used to measure caspase-3 and -7 activity, studies on DEVD-containing peptides reveal a degree of promiscuity among caspases. The following table summarizes the known cross-reactivity of DEVD-based substrates with a panel of human caspases. It is important to note that direct kinetic data (kcat/KM) for **Z-DEVD-R110** across all caspases is not extensively published in a single study. Therefore, the data presented includes information from studies using DEVD peptides linked to other reporter

molecules, which serves as a strong indicator of the inherent substrate preference of the caspases.

Caspase	Relative Activity on DEVD Substrates	Key Findings
Caspase-1	Low to negligible	Primarily involved in inflammation and recognizes sequences like YVAD.[1]
Caspase-2	Low	While it can cleave DEVD, it shows a strong preference for substrates with a P5 residue (e.g., VDVAD).[1]
Caspase-3	High	Considered a primary target; efficiently cleaves the DEVD sequence.[2]
Caspase-4	Low to negligible	An inflammatory caspase with limited activity on apoptotic substrates.
Caspase-5	Low to negligible	An inflammatory caspase with limited activity on apoptotic substrates.
Caspase-6	Moderate	Can cleave DEVD, but its preferred substrate sequence is VEID.[1]
Caspase-7	High	A primary target alongside caspase-3; efficiently cleaves the DEVD sequence.[1]
Caspase-8	Moderate to High	Shows significant activity towards DEVD sequences, although its canonical substrate is IETD.
Caspase-9	Low	An initiator caspase that prefers the LEHD sequence.
Caspase-10	Moderate	Shows a preference for the caspase-9 substrate LEHD but

can also cleave IETD and
DEVD sequences.

Experimental Protocols

Accurate assessment of caspase activity and substrate specificity requires meticulous experimental design. Below is a detailed protocol for a fluorometric caspase activity assay using **Z-DEVD-R110** with purified recombinant caspases.

Objective: To determine the rate of Z-DEVD-R110 cleavage by a panel of purified recombinant caspases.

Materials:

- Purified, active recombinant human caspases (Caspase-1, -2, -3, -6, -7, -8, -9)
- **Z-DEVD-R110** substrate (stock solution in DMSO)
- Caspase Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 100 mM NaCl, 10 mM DTT)
- 96-well black microplate, suitable for fluorescence measurements
- Fluorometric microplate reader with excitation/emission wavelengths of approximately 490/520 nm

Procedure:

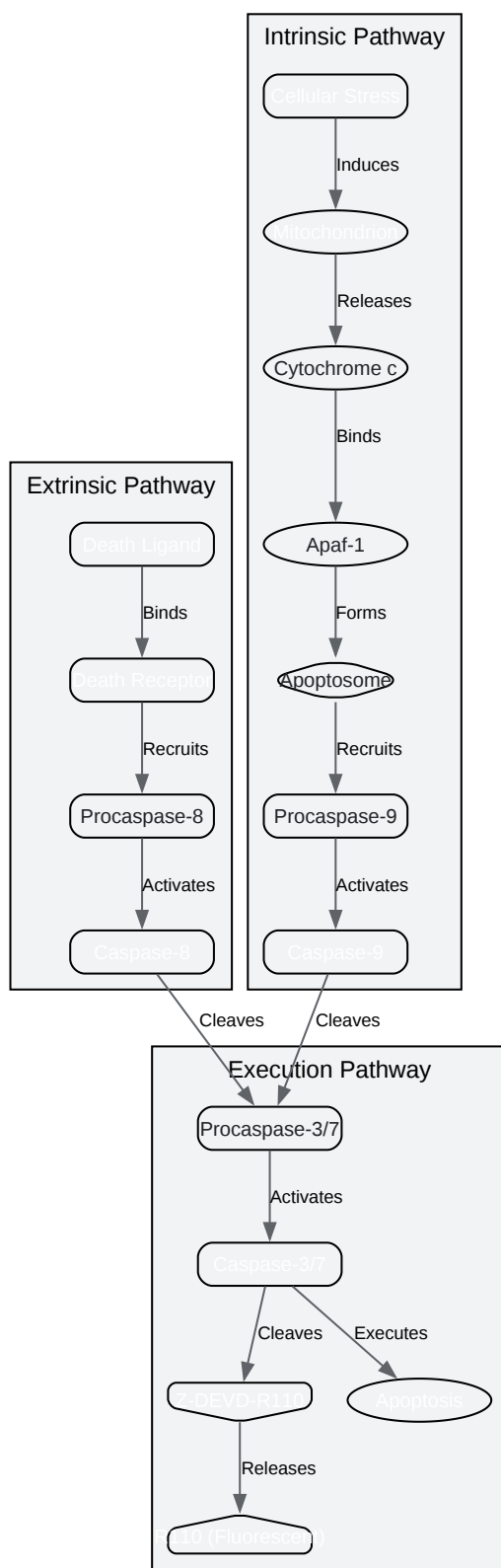
- Preparation of Reagents:
 - Thaw all recombinant caspases on ice.
 - Prepare working solutions of each caspase in Caspase Assay Buffer to a final concentration of 10 nM.
 - Prepare a 2X working solution of **Z-DEVD-R110** (e.g., 20 μ M) in Caspase Assay Buffer. Protect from light.

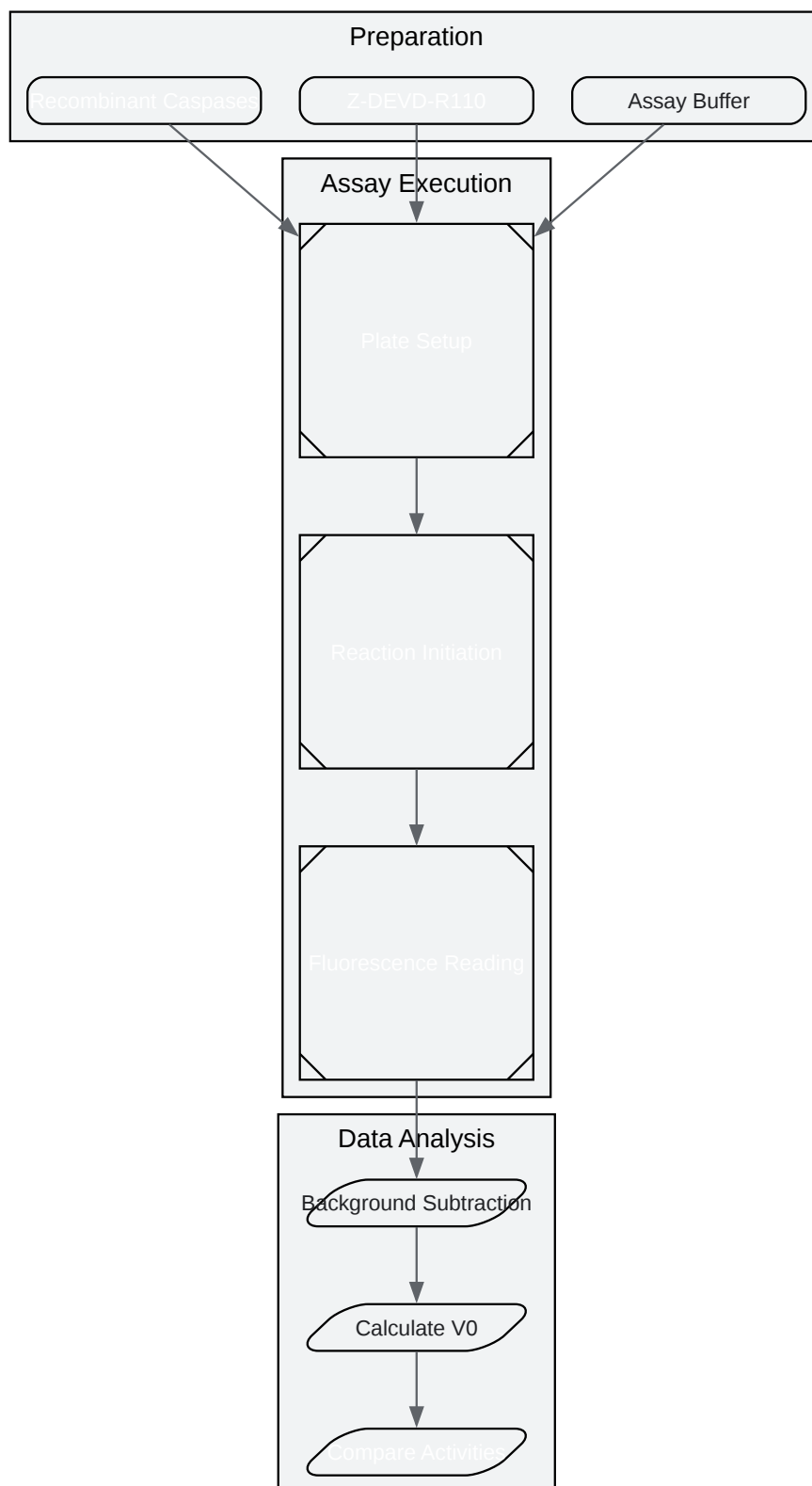
- Assay Setup:
 - To each well of the 96-well plate, add 50 μ L of the 2X **Z-DEVD-R110** working solution.
 - Include control wells:
 - No-Enzyme Control: 50 μ L of Caspase Assay Buffer without enzyme.
 - Inhibitor Control (optional): Pre-incubate a known caspase-3/7 inhibitor (e.g., Ac-DEVD-CHO) with the caspase-3 and caspase-7 samples for 15-30 minutes before adding the substrate.
- Initiation of Reaction:
 - To initiate the enzymatic reaction, add 50 μ L of the respective 10 nM caspase working solution to the wells containing the substrate. The final caspase concentration will be 5 nM and the final substrate concentration will be 10 μ M.
 - Mix gently by pipetting or by using a plate shaker for 30 seconds.
- Data Acquisition:
 - Immediately place the microplate into the pre-warmed (37°C) fluorometric plate reader.
 - Measure the fluorescence intensity (Relative Fluorescence Units - RFU) every 1-2 minutes for a total of 60-120 minutes. Use an excitation wavelength of ~490 nm and an emission wavelength of ~520 nm.
- Data Analysis:
 - Subtract the background fluorescence (from the no-enzyme control wells) from all experimental wells.
 - Plot the RFU versus time for each caspase.
 - Determine the initial reaction velocity (V_0) from the linear portion of the curve for each caspase.

- Compare the V_0 values to determine the relative cleavage efficiency of **Z-DEVD-R110** by each caspase. The activity of other caspases can be expressed as a percentage of the activity of caspase-3.

Visualizing the Apoptotic Pathway and Experimental Workflow

To further clarify the context of **Z-DEVD-R110** usage, the following diagrams illustrate the core apoptotic signaling pathway and the experimental workflow for assessing substrate cross-reactivity.





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